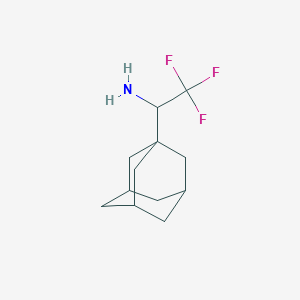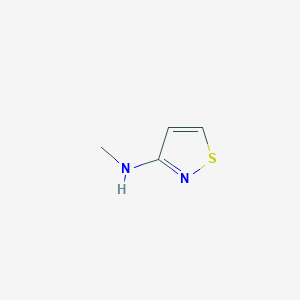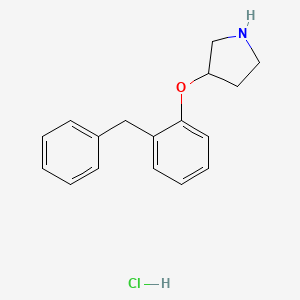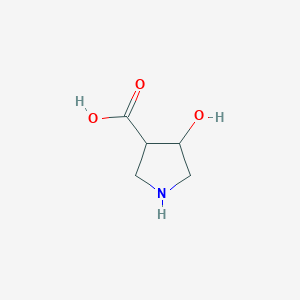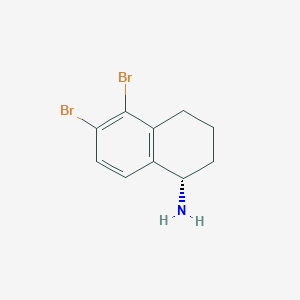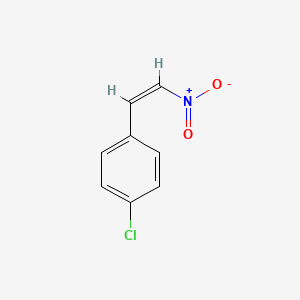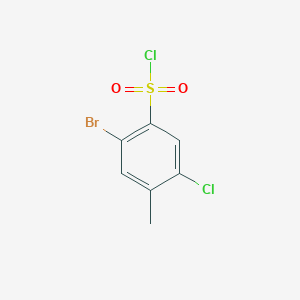
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride is a chemical compound with the molecular formula C7H5BrCl2O2S and a molecular weight of 303.99 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride typically involves the sulfonylation of 2-Bromo-5-chloro-4-methylbenzene. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually carried out under controlled temperature conditions to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The production process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution process. Oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids or sulfonate esters .
Applications De Recherche Scientifique
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in the development of biochemical probes and inhibitors for studying enzyme functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Industry: The compound is employed in the production of specialty chemicals and materials, enhancing product performance and functionality
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and the development of biochemical probes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chloro-1-methylbenzene: This compound shares a similar structure but lacks the sulfonyl chloride group, resulting in different reactivity and applications.
1-Bromo-4-chloro-2-methylbenzene: Another structurally similar compound, differing in the position of the substituents on the benzene ring.
Uniqueness
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride is unique due to the presence of both bromine and chlorine atoms, along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and selectivity, making it valuable for specific applications in organic synthesis and biochemical research .
Propriétés
Formule moléculaire |
C7H5BrCl2O2S |
|---|---|
Poids moléculaire |
303.99 g/mol |
Nom IUPAC |
2-bromo-5-chloro-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3 |
Clé InChI |
GJXKGRFAKWEXHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


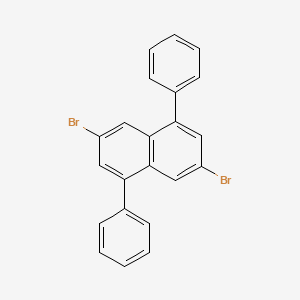
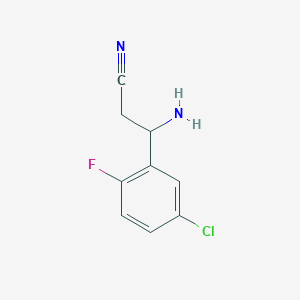
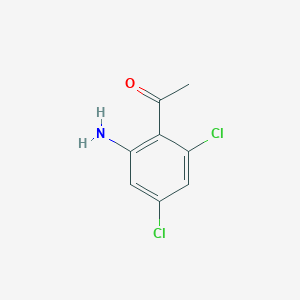
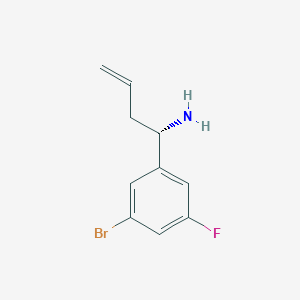

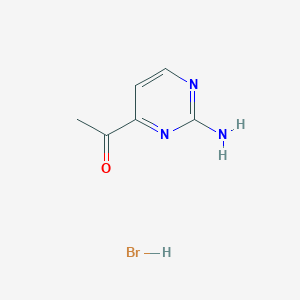
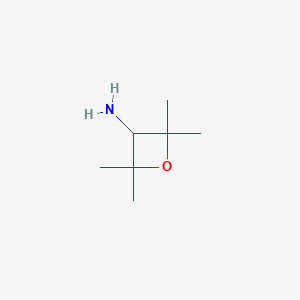
![2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)
